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3-(Pyrrolidine-1-carbonyl)piperidin-3-ol

Cat. No.: B13247163
M. Wt: 198.26 g/mol
InChI Key: SJBZAFKTYHYPJX-UHFFFAOYSA-N
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Description

Piperidine (B6355638) and Pyrrolidine (B122466): Pillars of Medicinal Chemistry

The piperidine moiety, a six-membered heterocycle, and the pyrrolidine moiety, its five-membered counterpart, are among the most frequently encountered nitrogen-containing rings in approved pharmaceuticals. frontiersin.org Their utility stems from a combination of favorable physicochemical properties and the ability to interact with a wide range of biological targets. These scaffolds can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in the development of effective drugs. researchgate.netnih.gov

The biological activities associated with piperidine and pyrrolidine derivatives are incredibly diverse, spanning a wide spectrum of therapeutic areas. frontiersin.org Compounds incorporating these rings have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents, as well as finding applications in the treatment of central nervous system disorders. frontiersin.orgnih.gov The structural rigidity and conformational flexibility of these rings allow for precise orientation of substituents, enabling optimal interactions with the binding sites of proteins and enzymes. nih.gov

Table 1: Prominent Examples of Drugs Featuring Piperidine and Pyrrolidine Scaffolds
ScaffoldDrug NameTherapeutic Application
PiperidineRitalin (Methylphenidate)Attention Deficit Hyperactivity Disorder (ADHD)
PiperidineRisperidoneAntipsychotic
PiperidineIbrutinibAnticancer
PyrrolidineProcyclidineAntiparkinsonian
PyrrolidineAnisomycinAntibiotic
PyrrolidineAvanafilErectile Dysfunction

The Scientific Rationale for Investigating 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the well-established importance of its constituent molecular fragments: the 3-hydroxypiperidine (B146073) core and the pyrrolidine carboxamide substituent. The synthesis of this compound, confirmed by its availability as a hydrochloride salt from chemical suppliers, suggests an interest in its potential properties. bldpharm.com

On the other hand, the pyrrolidine carboxamide moiety is also a recognized pharmacophore. Pyrrolidine carboxamides have been investigated as a novel class of inhibitors for enzymes such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govacs.org The amide linkage provides a rigid and planar unit that can participate in hydrogen bonding, while the pyrrolidine ring offers a non-planar, saturated structure that can explore three-dimensional space within a binding pocket. nih.gov

The combination of these two valuable scaffolds in this compound presents a molecule with several points of interest for academic research:

Novelty and Structural Diversity: The unique combination of these two pharmacophores results in a novel chemical entity. The exploration of such new structures is fundamental to expanding the available chemical space for drug discovery.

Potential for Diverse Biological Activity: Given the broad range of activities associated with both 3-hydroxypiperidine and pyrrolidine derivatives, this hybrid molecule could be screened against a variety of biological targets, including kinases, proteases, and receptors. frontiersin.orgnih.gov

Chirality and Stereochemistry: The presence of a stereocenter at the 3-position of the piperidine ring means that this compound can exist as different stereoisomers. The synthesis and biological evaluation of individual enantiomers are often a key focus of medicinal chemistry research, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. nih.gov

Intermediate for Further Synthesis: This compound could serve as a versatile building block for the synthesis of more complex molecules. The hydroxyl group can be further functionalized, and the pyrrolidine and piperidine rings can be modified to generate a library of related compounds for structure-activity relationship (SAR) studies.

Table 2: Physicochemical Properties of Parent Scaffolds
PropertyPiperidinePyrrolidine
Molecular FormulaC₅H₁₁NC₄H₉N
Molar Mass85.15 g/mol71.12 g/mol
Boiling Point106 °C87 °C
Basicity (pKb)2.882.73

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O2 B13247163 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

(3-hydroxypiperidin-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C10H18N2O2/c13-9(12-6-1-2-7-12)10(14)4-3-5-11-8-10/h11,14H,1-8H2

InChI Key

SJBZAFKTYHYPJX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2(CCCNC2)O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 3 Pyrrolidine 1 Carbonyl Piperidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) signals.

The ¹H NMR spectrum of 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) and pyrrolidine (B122466) rings, as well as the hydroxyl proton. The piperidine ring protons would appear as complex multiplets due to spin-spin coupling and conformational dynamics. Protons alpha to the nitrogen atom (C2-H and C6-H) are expected to be deshielded and resonate at a lower field compared to the other ring protons. The protons on the pyrrolidine ring would also exhibit characteristic shifts, with those adjacent to the amide nitrogen appearing at a lower field.

The ¹³C NMR spectrum would display ten unique carbon signals, consistent with the molecular formula C₁₀H₁₈N₂O₂. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The carbon atom bearing the hydroxyl group (C3 of the piperidine ring) would also be significantly deshielded. The remaining signals would correspond to the methylene (B1212753) groups of the two heterocyclic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is interactive. Click on the headers to sort.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Piperidine C2, C6 ~2.5 - 3.2 ~45 - 55 Protons and carbons alpha to secondary amine nitrogen.
Piperidine C3 - ~65 - 75 Quaternary carbon attached to -OH and the carbonyl group.
Piperidine C4, C5 ~1.4 - 2.0 ~20 - 35 Methylene protons and carbons in the piperidine ring.
Piperidine N-H Variable (broad) - Chemical shift is concentration and solvent dependent.
Pyrrolidine C2', C5' ~3.3 - 3.6 ~45 - 50 Protons and carbons alpha to amide nitrogen.
Pyrrolidine C3', C4' ~1.8 - 2.1 ~23 - 28 Methylene protons and carbons in the pyrrolidine ring.
Carbonyl C=O - ~170 - 175 Tertiary amide carbonyl carbon.

While 1D NMR provides information on chemical environments, 2D NMR experiments are crucial for establishing the precise connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be used to trace the connectivity of protons around the piperidine ring (e.g., from H2 to H4, H4 to H5, and H5 to H6) and within the pyrrolidine ring (e.g., H2' to H3' and H3' to H4').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It is essential for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for identifying long-range (2-3 bond) correlations between protons and carbons. The key correlation would be between the protons on the piperidine C2 and C4 atoms and the amide carbonyl carbon, which would definitively link the piperidine ring to the pyrrolidine-1-carbonyl moiety.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. For instance, NOE correlations could help determine the relative orientation of the hydroxyl group and the pyrrolidine-carbonyl substituent on the piperidine ring (i.e., whether they are cis or trans to each other).

¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the two distinct nitrogen atoms in the molecule. mdpi.com The piperidine nitrogen, being a secondary amine, would have a chemical shift in a different region compared to the pyrrolidine nitrogen, which is part of a tertiary amide. researchgate.net The chemical shifts are sensitive to factors like protonation and solvent, providing further structural detail. mdpi.comresearchgate.net For piperidine derivatives, ¹⁵N chemical shifts typically fall within the 30 to 90 ppm range, while tertiary amides are found further downfield, between 95 and 140 ppm. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Confirmation

HRMS is an indispensable technique for confirming the elemental composition of a molecule. For this compound (C₁₀H₁₈N₂O₂), the calculated exact mass of the neutral molecule is 198.1368 u. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as its protonated molecular ion [M+H]⁺. HRMS would measure the mass-to-charge ratio (m/z) of this ion with very high precision (typically to within 5 ppm).

Table 2: Predicted HRMS Data for this compound

Molecular Formula Ion Species Calculated Exact Mass-to-Charge Ratio (m/z)
C₁₀H₁₈N₂O₂ [M+H]⁺ 199.1441

The experimental measurement of the m/z value matching the calculated value to four or five decimal places provides unequivocal confirmation of the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions corresponding to the O-H, N-H, and C=O bonds.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Type of Vibration Predicted Frequency Range (cm⁻¹) Intensity
Alcohol O-H Stretch 3200 - 3600 Strong, Broad
Secondary Amine N-H Stretch 3300 - 3500 Moderate (may be obscured by O-H)
Alkane C-H Stretch 2850 - 3000 Strong
Tertiary Amide C=O Stretch 1630 - 1680 Strong

The presence of a strong, broad band in the 3200-3600 cm⁻¹ region would indicate O-H stretching of the alcohol, likely broadened by hydrogen bonding. A strong, sharp peak around 1630-1680 cm⁻¹ would be characteristic of the tertiary amide C=O stretch, a key feature of the molecule.

X-ray Crystallography for Solid-State Structural Determination

Should this compound form a stable, single crystal, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. It would unambiguously establish the conformation of the piperidine and pyrrolidine rings (e.g., chair conformation for piperidine) and the relative stereochemistry of the substituents at the C3 position of the piperidine ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, that govern the crystal packing.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformations

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of a molecule's solid-state structure, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Although a dedicated crystallographic study for this compound has not been reported in the surveyed literature, the expected structural features can be inferred from analyses of analogous compounds containing piperidine and pyrrolidine rings. korea.ac.krnih.gov The molecule possesses a stereocenter at the C3 position of the piperidine ring. The absolute configuration, whether (S) or (R), would be definitively established through X-ray diffraction analysis of a suitable single crystal, typically by calculating the Flack parameter from anomalous dispersion data. acs.org

The molecular conformation is dictated by the steric and electronic demands of its constituent rings and substituents. The piperidine ring is expected to adopt a stable chair conformation to minimize torsional and steric strain. researchgate.net The substituents at the C3 position—the hydroxyl group and the pyrrolidine-1-carbonyl group—would occupy either axial or equatorial positions. The thermodynamically most stable conformation would likely place the bulkier pyrrolidine-1-carbonyl group in the equatorial position to reduce steric hindrance.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Compound Analogous to this compound Note: This data is representative of a small organic molecule and is provided for illustrative purposes, as specific experimental data for the title compound is not available.

ParameterValue
Empirical formulaC₁₀H₁₈N₂O₂
Formula weight198.26 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)9.71
b (Å)8.95
c (Å)9.85
β (°)101.43
Volume (ų)838.7
Z4
Density (calculated) (Mg/m³)1.205
Absorption coefficient (mm⁻¹)0.66
F(000)328
Crystal size (mm³)0.25 × 0.21 × 0.17
Radiation typeCu Kα
Theta range for data collection (°)4.5 to 67.0
Reflections collected1495
Independent reflections1495
R_int0.000
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.053, wR₂ = 0.128
R indices (all data)R₁ = 0.065, wR₂ = 0.135

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) within the Crystal Lattice

The way molecules pack in a crystal lattice is governed by a network of intermolecular interactions. nih.gov For this compound, the primary intermolecular force is expected to be hydrogen bonding, owing to the presence of a hydroxyl group (a hydrogen bond donor) and a carbonyl oxygen atom (a hydrogen bond acceptor). mdpi.com

Table 2: Predicted Hydrogen Bond Geometries in the Crystal Lattice of this compound Note: This table presents plausible hydrogen bond parameters based on typical values found in organic crystal structures.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-H···O=C0.821.952.75165
C-H···O (hydroxyl)0.982.453.30145
C-H···O (carbonyl)0.982.503.40150

Conformational Analysis of the Piperidine and Pyrrolidine Rings in the Solid State

The solid-state conformation of the heterocyclic rings provides a snapshot of the molecule's lowest energy state within the crystal lattice.

Pyrrolidine Ring: Unlike the more rigid piperidine chair, the five-membered pyrrolidine ring is more flexible and typically adopts a non-planar conformation to alleviate torsional strain. The two most common conformations are the "envelope" (with four atoms coplanar and the fifth out of the plane) and the "twist" or "half-chair" (with two atoms displaced on opposite sides of a plane formed by the other three). The specific conformation adopted in the solid state would be determined by the electronic nature of the substituents and the packing forces within the crystal.

Computational Spectroscopic Analysis for Validation and Prediction (e.g., Predicted NMR Shifts, Vibrational Frequencies)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and validate spectroscopic data. nih.govresearchgate.net By calculating properties of a modeled molecular structure, it is possible to generate theoretical spectra that can be compared with experimental results for validation or used for prediction when experimental data is unavailable. github.ionih.gov

Predicted NMR Shifts: The ¹H and ¹³C NMR chemical shifts can be predicted with reasonable accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. github.io Such calculations provide valuable information for assigning signals in experimental spectra and can help in confirming the proposed structure. The predicted shifts are sensitive to the molecular conformation, and therefore, calculations are often performed on an ensemble of low-energy conformers to obtain a Boltzmann-weighted average.

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound Note: These values are hypothetical, calculated using a representative DFT method (e.g., B3LYP/6-31G(d) with a solvent model) for illustrative purposes.

Atom Position (Piperidine Ring)Predicted ¹³C Shift (ppm)Atom Position (Piperidine Ring)Predicted ¹H Shift (ppm)
C245.5H2 (ax, eq)3.4 - 3.6
C370.1OH4.5 (broad)
C425.3H4 (ax, eq)1.6 - 1.8
C525.1H5 (ax, eq)1.5 - 1.7
C645.2H6 (ax, eq)3.3 - 3.5
Atom Position (Other) Predicted ¹³C Shift (ppm) Atom Position (Other) Predicted ¹H Shift (ppm)
C=O172.5--
Pyrrolidine Cα46.8Pyrrolidine Hα3.5 - 3.7
Pyrrolidine Cβ26.0Pyrrolidine Hβ1.8 - 2.0

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to absorption bands in infrared (IR) and Raman spectroscopy. These calculations help in the assignment of complex experimental spectra. Calculated harmonic frequencies are often systematically higher than experimental frequencies and are therefore typically multiplied by an empirical scaling factor to improve agreement. arxiv.org Key predicted vibrations for this molecule would include the O-H stretching of the alcohol, the C=O stretching of the amide, and various C-N and C-C stretching and bending modes of the heterocyclic rings.

Table 4: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups Note: These are unscaled harmonic frequencies calculated at a representative DFT level for illustrative purposes.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
O-H stretch36503400 - 3200 (broad)
C-H stretch (aliphatic)3050 - 29003000 - 2850
C=O stretch (amide)16851650 - 1630
C-N stretch (amide)14201430 - 1390
C-O stretch (alcohol)10801100 - 1050

Computational Chemistry and Molecular Modeling Studies of 3 Pyrrolidine 1 Carbonyl Piperidin 3 Ol

Conformational Analysis and Molecular Flexibility of the Scaffold

Pseudorotation Dynamics of the Pyrrolidine (B122466) Ring

No specific studies on the pseudorotation dynamics of the pyrrolidine ring within 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol have been identified.

Conformational Preferences and Puckering Parameters of the Piperidine (B6355638) Ring

There is no available research detailing the specific conformational preferences and puckering parameters of the piperidine ring in this compound.

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Specific DFT calculations to predict the electronic structure and reactivity of this compound are not present in the surveyed literature.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and its Implications for Chemical Reactivity

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, and the resulting implications for its chemical reactivity, has not been reported.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

There are no published NBO analyses that would provide insight into the electron delocalization and stability of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions in Solution

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations provide critical insights into their conformational dynamics, interactions with solvent molecules, and the stability of their binding to biological targets.

In the context of drug design, MD simulations are often employed after molecular docking to refine the predicted binding pose of a ligand and to assess the stability of the ligand-protein complex. For instance, studies on piperidine carboxamide inhibitors targeting Anaplastic Lymphoma Kinase (ALK) have shown that MD simulations are essential for accurately predicting binding affinities. rsc.org These simulations can reveal subtle changes in the protein's conformation upon ligand binding and highlight the importance of receptor flexibility, which is often underestimated in rigid docking protocols. rsc.org Similarly, MD simulations performed on novel 3-hydroxypyridine-4-one derivatives, which share a substituted heterocyclic ring structure, have been used to confirm the stability of the ligand within the active site of acetylcholinesterase, a key target in Alzheimer's disease research. nih.gov The root-mean-square deviation (RMSD) values from these simulations can indicate how stable the ligand-protein complex is over the simulation time. nih.govnih.gov

Ligand-Based Drug Design (LBDD) Approaches Applied to this compound Analogues

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. Instead, it relies on the knowledge of molecules that are known to interact with the target.

Pharmacophore modeling is a cornerstone of LBDD that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For a molecule like this compound, a pharmacophore model would define the spatial arrangement of features such as hydrogen bond acceptors (e.g., the carbonyl oxygen and hydroxyl oxygen), hydrogen bond donors (e.g., the hydroxyl group), and hydrophobic regions (e.g., the aliphatic rings).

Studies on pyrrolidine derivatives as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors have successfully used pharmacophore modeling to identify key features for potent activity. nih.gov A typical pharmacophore model for this class of compounds might include two hydrogen bond acceptors, one hydrogen bond donor, and a hydrophobic group (AAADH). nih.gov Such models are then used to screen large databases for new molecules that match these features, paving the way for the discovery of novel chemical entities. nih.govmdpi.com The pyrrolidine scaffold is particularly valued in drug design for its ability to explore pharmacophore space efficiently due to its non-planar, three-dimensional structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net The fundamental principle is that the structural properties of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its activity. rutgers.edunih.gov

For analogues of this compound, a QSAR model would be developed by correlating descriptors of these properties with their measured biological activity. These models, once validated, can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts to optimize lead compounds. researchgate.netnih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. wikipedia.org These techniques analyze the steric and electrostatic fields surrounding a set of aligned molecules to generate predictive models. For example, 3D-QSAR studies on pyrrolidine carboxamide derivatives have successfully created models with high predictive power (cross-validated correlation coefficient q² > 0.7 and conventional correlation coefficient r² > 0.9), indicating a strong correlation between the 3D fields and inhibitory activity. silae.itnih.gov Similarly, QSAR models have been developed for piperine (B192125) analogs, which contain a piperidine ring, to predict their inhibitory activity against bacterial efflux pumps, demonstrating the broad applicability of this technique. nih.govresearchgate.net

Table 1: Examples of QSAR Model Statistics for Related Scaffolds
Compound SeriesQSAR Methodq² (Cross-validated r²)r² (Non-validated r²)Predictive r² (r²_pred)Reference
Pyrrolidine CarboxamidesCoMFA0.727Not Specified0.655 nih.gov
Pyrrolidine AnaloguesCoMSIA0.870Not Specified0.604 nih.gov
Piperine AnalogsGenetic Function Approximation0.9170.962Not Specified nih.gov
Piperazine-CarboxamidesCoMSIA0.7340.966Not Specified researchgate.net

Structure-Based Drug Design (SBDD) Methodologies for Target Identification and Optimization

In contrast to LBDD, structure-based drug design (SBDD) relies on the known 3D structure of the biological target, typically a protein or enzyme, which is often determined through techniques like X-ray crystallography or NMR spectroscopy.

Molecular docking is a computational technique that predicts the preferred orientation (the "pose") and binding affinity of one molecule to a second when they are bound to each other to form a stable complex. nanobioletters.com For this compound, docking simulations would be used to place it into the active site of a target protein and score its potential interactions.

Docking studies on similar molecules have provided crucial insights into their mechanisms of action. For example, in the study of 3-hydroxypyridine-4-one derivatives as acetylcholinesterase inhibitors, docking revealed key interactions such as π-cation interactions between the piperidine ring nitrogen and aromatic residues like Phe294, as well as hydrophobic interactions with residues like Trp285 and Tyr340. nih.gov The reliability of a docking protocol is often validated by re-docking a known co-crystallized ligand into the active site; a root-mean-square deviation (RMSD) value below 2.0 Å typically indicates a reliable procedure. nih.gov The binding affinity is often reported as a docking score or binding energy in kcal/mol, with more negative values indicating stronger binding. scielo.org.mx

Table 2: Example Docking Study Results for Piperidine-Containing Ligands
Ligand/DerivativeTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)Reference
4-amino methyl piperidine derivative (HN58)µ-opioid receptorNot Specified-8.13 to -13.37 tandfonline.com
3-Hydroxypyridine-4-one derivative (VIId)AcetylcholinesteraseTrp85, Tyr123, Trp285, Phe294, Tyr336, Phe337, Tyr340Not Specified nih.gov
PiperinePeroxisome proliferator-activated gamma (PPAR-gamma)CYS-285, HIS-323, LEU-340, TYR-473Not Specified nanobioletters.com

Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. acs.orgresearchgate.net This approach can be either ligand-based (using a pharmacophore model) or structure-based (using molecular docking). mdpi.com

In a structure-based virtual screening campaign, millions of compounds can be docked into the active site of a target protein. The top-scoring compounds are then selected for experimental testing. This process significantly reduces the time and cost associated with high-throughput screening (HTS). acs.orgnih.gov Hit rates for virtual screening can range from 1% to 40%, which is considerably higher than the typical 0.01% to 0.14% hit rate for experimental HTS. nih.gov After initial hits are identified, they are prioritized based on factors like binding affinity, novelty of the chemical scaffold, and drug-like properties before proceeding to hit-to-lead optimization. acs.orgbellbrooklabs.com This methodology has been successfully used to identify potential inhibitors containing piperidine or pyrrolidine scaffolds for a wide range of targets. nih.govresearchgate.netnih.gov

Principles of Fragment-Based Drug Design (FBDD) Relevant to Scaffold Modification and Elaboration

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in the field of drug discovery over the past two decades. nih.gov Unlike traditional high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD begins with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.govbohrium.com These initial hits then serve as starting points for the rational design of more potent and selective lead compounds through a process of scaffold modification and elaboration. nih.govnih.gov The core principle of FBDD lies in the idea that small, simple molecules can explore chemical space more effectively and form high-quality interactions with a target protein. nih.gov For a scaffold such as this compound, which incorporates both piperidine and pyrrolidine rings, the principles of FBDD offer a systematic approach to optimizing its binding affinity and drug-like properties. arizona.eduresearchgate.net

At the heart of FBDD is the "Rule of Three," a set of guidelines used to define a good fragment. nih.gov These criteria ensure that the starting fragments are small and simple, providing ample opportunity for subsequent optimization without becoming too large or complex to be effective drug candidates.

Table 1: The "Rule of Three" for Fragment-Based Drug Design

Property Threshold Rationale
Molecular Weight ≤ 300 Da Keeps the fragment small, allowing for significant growth during optimization.
Hydrogen Bond Donors ≤ 3 Prevents excessive polarity and ensures good membrane permeability.
Hydrogen Bond Acceptors ≤ 3 Controls polarity and helps maintain favorable pharmacokinetic properties.
cLogP ≤ 3 Ensures adequate solubility and prevents excessive lipophilicity.
Rotatable Bonds ≤ 3 Limits conformational flexibility, which can lead to a more favorable binding entropy.

| Polar Surface Area (PSA) | ≤ 60 Ų | Contributes to better cell permeability. |

The initial step in an FBDD campaign is the screening of a fragment library against the target of interest. nih.gov Due to the weak binding affinity of these fragments, highly sensitive biophysical techniques are required for hit identification. nih.govfrontiersin.org Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST). nih.govfrontiersin.org

Once a fragment hit, such as a molecule based on the this compound scaffold, is identified and its binding mode is confirmed, typically through high-resolution X-ray crystallography, the process of scaffold modification and elaboration begins. nih.gov This is a crucial phase where medicinal chemists use structural information to design more potent compounds. There are three primary strategies for evolving a fragment hit into a lead compound:

Fragment Growing: This strategy involves adding new functional groups or extending the fragment scaffold to interact with adjacent binding pockets on the target protein. nih.govnih.gov For the this compound scaffold, this could involve derivatizing the hydroxyl group on the piperidine ring or adding substituents to either the piperidine or pyrrolidine rings at positions identified as "growth vectors". nih.gov

Fragment Linking: If two or more fragments are found to bind to different, nearby sites on the target, they can be connected with a suitable linker to create a single, more potent molecule. nih.gov This approach leverages the additive binding energies of the individual fragments.

Fragment Merging: In this approach, two or more fragments that have overlapping binding sites are combined into a single molecule that incorporates the key interacting features of both. nih.gov This can lead to a significant increase in binding affinity and ligand efficiency.

Computational chemistry and molecular modeling play a pivotal role throughout the FBDD process. nih.gov Docking studies can help predict the binding modes of fragments and prioritize them for screening. nih.gov Once a hit is identified, molecular dynamics simulations can provide insights into the stability of the fragment-protein complex and identify key interactions that can be exploited for scaffold elaboration. nih.gov

The piperidine and pyrrolidine motifs present in this compound are particularly attractive scaffolds for FBDD. arizona.eduresearchgate.net Piperidine is one of the most common heterocycles found in FDA-approved drugs, and both rings offer three-dimensional structures that can effectively explore the pharmacophore space. arizona.eduresearchgate.net The non-planar nature of these saturated rings provides a distinct advantage over the flat, aromatic structures that often dominate fragment libraries. rsc.orgnih.govwhiterose.ac.uk

| Pyrrolidine Ring | Pyrrolidine | Substitution at various positions | To explore surrounding binding sites and improve shape complementarity. |

Medicinal Chemistry and Theoretical Biological Activity Research on 3 Pyrrolidine 1 Carbonyl Piperidin 3 Ol and Its Analogues

Utilization of the Piperidine (B6355638) and Pyrrolidine (B122466) Moieties as a Privileged Scaffold in Drug Discovery

Piperidine and pyrrolidine rings are classified as "privileged scaffolds" in drug discovery, a designation given to molecular frameworks that can bind to multiple, unrelated biological targets. ufrj.br Their prevalence in pharmaceuticals stems from their synthetic tractability and their ability to mimic natural structures, such as amino acids and alkaloids. ijnrd.orgajchem-a.com The incorporation of these saturated rings is considered advantageous over flat aromatic systems as it often leads to improved aqueous solubility, reduced toxicity from metabolites, and a greater potential for stereoisomerism, which can enhance target specificity. researchgate.net

Exploration of Pharmacophore Space and Three-Dimensional (3D) Coverage by the Scaffold

The non-planar, three-dimensional nature of piperidine and pyrrolidine rings allows for a broad exploration of pharmacophore space. nih.govresearchgate.net Unlike their flat aromatic counterparts, these sp³-hybridized scaffolds provide a diverse range of shapes and substituent orientations. nih.govnih.gov The pyrrolidine ring, in particular, exhibits a phenomenon known as "pseudorotation," which allows it to adopt various energetically favorable conformations, offering extensive 3D coverage. nih.govresearchgate.net This conformational flexibility is a valuable tool for medicinal chemists aiming to achieve optimal interactions with biological targets. nih.gov

The three-dimensionality of these scaffolds can be quantified using principal moments of inertia (PMI) analysis, which plots the distribution of molecular shapes, ranging from linear (rod-like) to planar (disc-like) to spherical. nih.govaragen.com Studies have shown that libraries of compounds based on disubstituted piperidine and pyrrolidine cores provide excellent coverage of 3D chemical space, occupying under-represented areas compared to the often flat molecules found in typical screening collections. nih.govresearchgate.net This increased 3D character is a strategic goal in modern drug discovery, as it can lead to novel interactions with protein targets. nih.govnih.gov The analysis of approved drugs reveals that a higher fraction of sp³ carbons and the presence of stereocenters, both characteristic of these scaffolds, correlate with a higher probability of clinical success. nih.gov

Scaffold Hopping and Conformational Restriction Strategies in Lead Optimization

Scaffold hopping is a crucial strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a novel one while retaining similar biological activity. nih.govnamiki-s.co.jp The goal is to discover new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov Piperidine and pyrrolidine moieties are frequently used in scaffold hopping due to their synthetic accessibility and diverse conformational possibilities. nih.gov For example, an isoxazolo[3,4-c]piperidine derivative was developed as a neurokinin-3 receptor antagonist through scaffold hopping from a triazolopiperazine core. nih.gov

Conformational restriction is another key tactic used to optimize lead compounds. By "locking" a flexible molecule into its bioactive conformation, it is possible to increase binding affinity and selectivity. nih.gov The inherent rigidity of the piperidine ring, which typically adopts a chair conformation, can be exploited for this purpose. mdpi.comresearchgate.net For instance, introducing a piperidine ring into the structure of the antihistamine Pheniramine to create Cyproheptadine significantly improved its binding affinity by reducing molecular flexibility. nih.gov The conformational preferences of the piperidine ring can be further influenced by substituents, which can favor either axial or equatorial positions, thereby fine-tuning the molecule's three-dimensional shape for optimal target interaction. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Derivations for Related Compounds and Theoretical Implications

The biological activity of compounds containing the 3-(pyrrolidine-1-carbonyl)piperidin-3-ol scaffold is theoretically influenced by a variety of structural features. Structure-activity relationship (SAR) studies on analogous compounds aim to decipher how modifications to the molecular structure affect its interaction with a biological target. researchgate.netnih.gov

Analysis of Steric and Electronic Factors Influencing Theoretical Molecular Interactions

The theoretical interactions between a ligand and its target are governed by a combination of steric and electronic factors. mdpi.comresearchgate.netchemrxiv.org Steric hindrance, for example, can prevent a molecule from fitting into a binding pocket, while complementary shapes can enhance binding. nih.gov The size and placement of substituents on the piperidine and pyrrolidine rings are critical. mdpi.com

Electronic effects, such as hydrogen bonding, electrostatic interactions, and dipole moments, are also paramount. nih.gov The hydroxyl group on the piperidine ring and the carbonyl oxygen in the amide linker of this compound are potential hydrogen bond acceptors and donors, which can form crucial interactions with protein residues. nih.gov The nitrogen atoms in both rings confer basicity, which can lead to ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a binding site. researchgate.netnih.gov The distribution of charge within the molecule, influenced by its substituents, dictates the strength and nature of these electrostatic interactions. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to analyze these steric and electronic contributions and rationalize structure-activity relationships. researchgate.netmdpi.com

Impact of Different Stereoisomers on Theoretical Binding Modes and Predicted Biological Profiles

The presence of chiral centers in this compound means that it can exist as different stereoisomers. Biological systems are chiral environments, and as such, different enantiomers or diastereomers of a drug can exhibit vastly different biological activities, potencies, and metabolic profiles. researchgate.netnih.gov The spatial orientation of substituents is critical for molecular recognition by a protein target. researchgate.net

For example, in a series of G-protein coupled receptor 40 (GRP40) agonists, a cis-substituent on the pyrrolidine ring was shown to favor a pseudo-axial conformation of another group, which was the key pharmacophore for activity. nih.gov Similarly, the absolute stereochemistry of piperidine alkaloids like rohitukine (B1679509) and its analogue flavopiridol (B1662207) has been established through X-ray crystallography, confirming the importance of specific R and S configurations at the chiral centers for their activity as cyclin-dependent kinase (CDK) inhibitors. acs.org Theoretical docking studies can predict how different stereoisomers will bind to a target, highlighting subtle but critical differences in their interaction patterns that can explain variations in their predicted biological profiles. ajchem-a.com

Rational Design Principles for Modulating Theoretical Binding Affinity and Selectivity

Rational drug design aims to create new molecules with improved properties based on a detailed understanding of the ligand-target interaction. nih.gov For scaffolds like this compound, several principles can be applied to theoretically modulate binding affinity and selectivity.

Key Rational Design Principles:

PrincipleDescriptionTheoretical Implication for this compound Analogues
Shape Complementarity The ligand's 3D shape should fit snugly into the target's binding site.Modifying substituents on the piperidine and pyrrolidine rings to fill specific pockets in the binding site can enhance affinity. nih.gov
Hydrogen Bonding Introducing or repositioning hydrogen bond donors and acceptors to match complementary groups on the protein.The hydroxyl group can be repositioned, or other hydrogen-bonding groups can be added to the scaffold to form additional stabilizing interactions. nih.gov
Hydrophobic Interactions Adding nonpolar groups to interact with hydrophobic regions of the binding site.Introduction of alkyl or aryl groups on either ring system could increase binding affinity if the target site has corresponding hydrophobic pockets.
Electrostatic Interactions Modulating the basicity of the nitrogen atoms or introducing charged groups to form salt bridges with charged residues.Altering substituents can change the pKa of the nitrogens, optimizing ionic interactions. researchgate.net For example, electron-withdrawing groups would decrease basicity.
Conformational Rigidity Reducing the number of rotatable bonds to lock the molecule in its bioactive conformation, minimizing the entropic penalty of binding.Introducing cyclic constraints or bulky groups can restrict rotation around the amide bond or influence the ring puckering, pre-organizing the molecule for binding. nih.govresearchgate.net

By systematically applying these principles, medicinal chemists can theoretically design analogues of this compound with fine-tuned properties to achieve higher potency and selectivity for a desired biological target. nih.gov

Design and Synthesis of Derivatives and Analogues of this compound

The structural core of this compound, featuring a tertiary alcohol on a piperidine ring linked to a pyrrolidine via an amide bond, presents a versatile scaffold for medicinal chemistry exploration. The design and synthesis of its derivatives are aimed at systematically investigating the structure-activity relationships (SAR) to optimize potential biological activity.

Combinatorial chemistry provides a powerful set of tools for rapidly generating large, diverse collections of molecules, known as chemical libraries, built around a common core structure or scaffold. nih.govijpsr.com For the this compound scaffold, library synthesis is instrumental in exploring the chemical space around this core to identify analogues with improved potency, selectivity, or pharmacokinetic properties.

Two primary strategies are often employed: parallel synthesis and solution-phase synthesis. In parallel synthesis, compounds are synthesized in separate reaction vessels (e.g., in a 96-well plate format), allowing for the unambiguous identification of each product. This method is highly efficient for creating focused libraries where specific structural variations are desired. ijpsr.com For the target scaffold, a parallel synthesis approach could involve reacting a common intermediate, such as piperidin-3-ol, with a diverse set of pyrrolidine-1-carbonyl chlorides or activated carboxylic acids.

Solution-phase synthesis, while sometimes more complex in terms of purification, offers flexibility and can be adapted for large-scale production. Modern purification techniques, such as automated flash chromatography, have made this approach more amenable to library generation.

The optimization of the piperidine scaffold itself is a key area of research. nih.govthieme-connect.com Strategies often begin with readily available starting materials, such as substituted pyridines, which can be hydrogenated to create a variety of substituted piperidines. nih.gov This allows for the introduction of diversity on the piperidine ring system before coupling with the pyrrolidine moiety. The generation of a focused library could be designed by varying substituents at key positions on both the piperidine and pyrrolidine rings.

Table 1: Illustrative Combinatorial Library Design for this compound Analogues

Scaffold CorePiperidine Ring Substituent (R1)Pyrrolidine Ring Substituent (R2)Resulting Analogue Structure
Piperidin-3-ol-H (unsubstituted)-H (unsubstituted)Core Molecule
4-Fluoro-H (unsubstituted)Fluorine at C4 of piperidine
-H (unsubstituted)3-HydroxyHydroxyl group at C3 of pyrrolidine
4-Fluoro3-HydroxyCombination of both substitutions

Chemical modifications to the parent compound are designed to probe and enhance its interactions with a biological target. Each part of the this compound molecule—the piperidine ring, the tertiary alcohol, the amide linker, and the pyrrolidine ring—can be systematically altered.

Piperidine Ring: Introducing substituents on the piperidine ring can modulate lipophilicity, polarity, and steric profile. For instance, adding a small alkyl group could enhance binding in a hydrophobic pocket, while a polar group like a hydroxyl or amino group could form new hydrogen bonds. The stereochemistry of these substituents is crucial, as different spatial arrangements can significantly alter binding affinity. thieme-connect.com

Tertiary Alcohol: The hydroxyl group is a key hydrogen bond donor and acceptor. Esterification or etherification of this group would eliminate its hydrogen-bonding donor capacity and could be used to probe the importance of this interaction for target binding. Replacing the hydroxyl group with a fluorine atom or a methyl group would further explore the roles of hydrogen bonding versus steric bulk at this position.

Amide Linker: The amide bond provides rigidity and has both a hydrogen bond donor (N-H, if secondary) and acceptor (C=O). For the tertiary amide in the parent compound, the carbonyl oxygen is a primary hydrogen bond acceptor. Modifications are less common here, but replacing the amide with a bioisostere like a reverse amide or a sulfonamide could alter bond angles, electronics, and interaction capabilities.

Table 2: Theoretical Effects of Chemical Modifications on Molecular Recognition

Modification SiteType of ModificationTheoretical Implication for Molecular Recognition
Piperidine C4-positionAddition of a methyl groupIncreases lipophilicity; may engage with a hydrophobic sub-pocket.
Piperidin-3-ol OH groupConversion to a methoxy (B1213986) group (-OCH3)Removes hydrogen bond donor capability; increases steric bulk.
Amide CarbonylReduction to an amineRemoves hydrogen bond acceptor; introduces flexibility and a basic center.
Pyrrolidine C3-positionIntroduction of a phenyl groupAdds significant bulk; could form pi-stacking interactions.

Theoretical Predictions and In Vitro Investigation of Biological Activity and Target Engagement

Computational modeling and in vitro assays are essential for hypothesizing and validating the biological activity of newly synthesized compounds. These methods provide insights into potential targets and mechanisms of action before advancing to more complex biological systems.

Based on its structural motifs, this compound can be hypothesized to interact with various enzyme classes. The piperidine and pyrrolidine rings are common scaffolds in ligands for kinases, proteases, and G-protein coupled receptors (GPCRs). nih.gov

Hydrogen Bonds: The tertiary alcohol on the piperidine ring is a potent hydrogen bond donor and acceptor. The amide carbonyl oxygen is a strong hydrogen bond acceptor. These groups are likely to form critical interactions with amino acid residues like serine, threonine, tyrosine, aspartate, or glutamate in an enzyme's active site.

Hydrophobic Interactions: The aliphatic carbon backbones of both the piperidine and pyrrolidine rings can engage in van der Waals and hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine.

Stereoselectivity: The chiral center at the C3 position of the piperidine ring means that the two enantiomers of the molecule may exhibit significantly different binding affinities and biological activities. The diastereoselective reduction of a precursor ketone is a critical step in controlling this stereochemistry. acs.org

In vitro binding assays are used to quantify the affinity of the compound and its analogues for a specific target. These assays, often using radioligands or fluorescence-based techniques, determine key parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values typically indicate higher binding affinity or potency.

Table 3: Hypothetical In Vitro Binding Affinities of Analogues for a Kinase Target

AnalogueModification from Parent CompoundHypothesized Binding Affinity (Ki, nM)Rationale
Compound A (Parent)N/A85Baseline affinity from core scaffold.
Compound B(R)-stereoisomer at C315Optimal fit of the hydroxyl group in the binding pocket.
Compound C(S)-stereoisomer at C3>1000Steric clash of the hydroxyl group with the binding pocket.
Compound DOH group converted to OCH3550Loss of a critical hydrogen bond donor interaction.

Computational (in silico) tools can predict the likely metabolic fate of a compound. For molecules containing pyrrolidine and piperidine rings, several metabolic pathways are common. researchgate.net

Oxidation: Cytochrome P450 (CYP) enzymes are likely to hydroxylate the aliphatic rings at positions susceptible to oxidation. The pyrrolidine ring can also be oxidized to form a lactam.

N-dealkylation: While the parent compound lacks N-alkyl groups, analogues with such modifications would be susceptible to this metabolic pathway.

Glucuronidation: The tertiary alcohol group, if accessible, could be conjugated with glucuronic acid by UGT enzymes, forming a more water-soluble metabolite for excretion.

The interaction with receptors is governed by the molecule's three-dimensional shape and pharmacophoric features. Molecular docking simulations can predict the binding pose of the compound within a receptor's binding site. For example, the piperidine ring is a known scaffold for sigma (σ1) receptors, and docking studies could reveal potential interactions with key amino acid residues, guiding the synthesis of analogues with improved affinity. nih.gov

By binding to a specific enzyme or receptor, a molecule can modulate its activity and, consequently, the downstream signal transduction pathway. If the compound is hypothesized to be a kinase inhibitor, its binding would block the phosphorylation of substrate proteins, thereby interrupting a signaling cascade involved in processes like cell proliferation or inflammation.

For instance, if the target were a component of the PI3K/Akt/mTOR pathway, a common target in oncology, inhibition by a this compound analogue would lead to a decrease in the phosphorylation of Akt and downstream effectors. This can be measured in vitro using techniques like Western blotting in cell-based assays. The specific pathway modulated is entirely dependent on the protein target to which the compound binds with the highest affinity.

In Vitro Target Validation Studies for Related Scaffolds (e.g., GlyT1, CHK1, GCS inhibitors)

The this compound scaffold is a recurring motif in medicinal chemistry, lending itself to the development of inhibitors for various biological targets. In vitro studies are crucial for validating the interaction of these scaffolds with their intended targets and quantifying their potency. Below are findings from studies on related piperidine and pyrrolidine-containing compounds targeting the Glycine (B1666218) Transporter 1 (GlyT1), Checkpoint Kinase 1 (CHK1), and Glucosylceramide Synthase (GCS).

Glycine Transporter 1 (GlyT1) Inhibitors: GlyT1 inhibitors are investigated for neurological and psychiatric disorders by modulating glycine levels in the brain. patsnap.com The piperidine moiety is a common feature in many GlyT1 inhibitor designs. nih.gov A scaffold hopping approach has been successfully used to develop novel series of GlyT1 inhibitors based on piperidine bioisosteres, which have demonstrated competitive inhibition of glycine transport. nih.gov

Checkpoint Kinase 1 (CHK1) Inhibitors: CHK1 is a critical protein kinase in the DNA damage response (DDR) pathway, making it a key target in oncology. patsnap.com Inhibition of CHK1 abrogates cell cycle checkpoints, leading to the death of cancer cells. acs.orgpatsnap.com Structure-based design has led to the development of potent CHK1 inhibitors containing piperidine scaffolds, which interact with key residues in the kinase's binding pocket. acs.orgnih.gov For instance, the optimization of a piperidine side chain was crucial in developing potent and selective CHK1 inhibitors. researchgate.net

Glucosylceramide Synthase (GCS) Inhibitors: GCS inhibitors target the synthesis of glucosylceramide, a key component in cellular membranes, and are explored for treating diseases like Gaucher's disease and certain cancers. ontosight.aimedchemexpress.com Inhibition of GCS leads to an accumulation of ceramide, a pro-apoptotic lipid. ontosight.ai The development of GCS inhibitors has involved property-based design around pharmacophores that can be structurally related to substituted heterocyclic scaffolds. nih.gov

Below is a table summarizing the in vitro activity of representative compounds with related scaffolds.

Table 1: In Vitro Activity of Representative Inhibitors with Related Scaffolds

Compound/Series Target Assay Potency (IC50/GI50) Source
AZD7762 CHK1 Cell-free kinase assay Not specified, but potent nih.gov
Compound 39 Factor Xa Inhibitory activity assay 13 nM nih.gov
Compound 28 (Prodrug of 39) Factor Xa Anticoagulant effect assay Orally active nih.gov
(S)-enantiomer (3b) CHK1 Inhibitory activity assay 0.008 µM (8 nM) acs.org
(R)-enantiomer of 3b CHK1 Inhibitory activity assay 0.17 µM (170 nM) acs.org
SAR-020106 CHK1 Cell growth inhibition (with SN38) 190 nM (GI50) acs.org
Genz-123346 GCS GM1 inhibition assay 14 nM medchemexpress.com

Theoretical Basis of Molecular Mechanism of Action at the Subcellular Level

The therapeutic potential of inhibitors based on the this compound scaffold is rooted in their ability to modulate specific subcellular pathways. The theoretical mechanisms for related GlyT1, CHK1, and GCS inhibitors are distinct and target different cellular compartments and processes.

GlyT1 Inhibitors: The primary action of GlyT1 inhibitors occurs at the plasma membrane of neurons and glial cells, specifically at glutamatergic synapses. biorxiv.org GlyT1 is responsible for the reuptake of the neurotransmitter glycine from the synaptic cleft. patsnap.compatsnap.com By inhibiting this transporter, these compounds increase the extracellular concentration of glycine. patsnap.com Glycine acts as an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor. nih.gov Therefore, elevated glycine levels enhance NMDA receptor function, which is crucial for synaptic plasticity, learning, and memory. patsnap.compatsnap.com This mechanism is investigated for treating CNS disorders like schizophrenia, where NMDA receptor hypofunction is implicated. biorxiv.orgunibas.ch Structural studies have revealed that inhibitors can lock the transporter in an inward-open conformation, binding at the intracellular gate and thus preventing glycine transport. biorxiv.orgunibas.ch

CHK1 Inhibitors: The molecular mechanism of CHK1 inhibitors is centered on the cell's DNA damage response (DDR), a process that largely takes place within the nucleus. nih.gov CHK1 is a serine/threonine-protein kinase that is activated in response to DNA damage or replication stress. patsnap.com Its primary role is to halt cell cycle progression, typically at the intra-S and G2/M checkpoints, to allow time for DNA repair. patsnap.compatsnap.comnih.gov CHK1 inhibitors block this function. patsnap.com In cancer cells, which often have a high degree of DNA damage and rely on these checkpoints for survival, inhibiting CHK1 prevents the necessary pause for repair. patsnap.com This forces the cell to proceed through the cell cycle with damaged DNA, leading to a catastrophic failure during mitosis (mitotic catastrophe) and ultimately, apoptosis or cell death. patsnap.comnih.gov This abrogation of checkpoint control makes CHK1 inhibitors effective in combination with DNA-damaging cancer therapies like chemotherapy and radiation. patsnap.comnih.gov

GCS Inhibitors: The mechanism of GCS inhibitors involves the metabolism of sphingolipids, which occurs at the Golgi apparatus. nih.gov Glucosylceramide synthase (GCS) is the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose to ceramide. ontosight.aimedchemexpress.com By inhibiting GCS, these drugs block the production of glucosylceramide. medchemexpress.com This leads to two primary consequences: a reduction in the levels of downstream glycosphingolipids and an accumulation of the substrate, ceramide. ontosight.ai Ceramide is a bioactive lipid known to be a pro-apoptotic signal, meaning it can induce programmed cell death. ontosight.ai This mechanism is therapeutically relevant for Gaucher's disease, a lipid storage disorder, and is also being explored in oncology, as GCS is often overexpressed in drug-resistant cancer cells. ontosight.aimedchemexpress.com

Prodrug Design Principles Relevant to the this compound Scaffold

The this compound scaffold possesses functional groups, particularly the tertiary alcohol, that are amenable to prodrug strategies. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical processes. irjmets.com The primary goals of employing a prodrug strategy are to overcome challenges in drug delivery by improving physicochemical and pharmacokinetic properties such as solubility, stability, membrane permeability, and oral bioavailability. irjmets.comnih.gov

Masking Polar Functional Groups: The tertiary hydroxyl group on the piperidine ring is a key site for modification. This polar group can be masked to increase the molecule's lipophilicity, which often enhances its ability to cross cellular membranes and potentially the blood-brain barrier. researchgate.netactamedicamarisiensis.ro A common and effective approach is the formation of an ester prodrug. nih.govresearchgate.net Esterification of the alcohol can be achieved with various carboxylic acids. actamedicamarisiensis.ro These ester-based prodrugs are typically designed to be cleaved by ubiquitous esterase enzymes, which are highly concentrated in the liver, to release the active parent drug. nih.gov This strategy is frequently used to improve the oral absorption of drugs containing hydroxyl moieties. nih.gov

Improving Physicochemical Properties: Prodrug design can significantly enhance a drug's properties. For instance, converting a poorly soluble drug into a more soluble form (e.g., a phosphate (B84403) ester) can improve its suitability for intravenous administration. google.com Conversely, increasing lipophilicity through esterification can improve absorption from the gastrointestinal tract. irjmets.com The piperidine and pyrrolidine rings themselves are common scaffolds in pharmaceuticals, and prodrug approaches have been successfully applied to piperidine-containing drugs to confer oral activity where it was previously lacking. nih.govenamine.netnih.gov

Future Research Directions and Concluding Perspectives on 3 Pyrrolidine 1 Carbonyl Piperidin 3 Ol

Unexplored Synthetic Pathways and Novel Methodologies for Analogues

The synthesis of 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol and its analogues presents a fertile ground for the application and development of innovative chemical strategies. While classical methods for the formation of pyrrolidine (B122466) and piperidine (B6355638) rings exist, future research could focus on more efficient and stereoselective pathways.

One promising avenue is the application of the borrowing hydrogen methodology . This atom-efficient process, which involves the in-situ formation of an imine from an alcohol and an amine, followed by hydrogenation, could be adapted for the synthesis of substituted piperidinols from acyclic precursors. researchgate.net For instance, a potential route could involve the iridium(III)-catalyzed reaction of a suitable triol with an amine, leading to the formation of the 3-hydroxypiperidine (B146073) core. researchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions offer a powerful tool for the stereoselective synthesis of the pyrrolidine moiety. nih.govresearchgate.net The reaction between an azomethine ylide and a suitable dipolarophile can be tailored to control the stereochemistry of the resulting pyrrolidine ring, which is crucial for biological activity. nih.govresearchgate.net Future work could explore novel catalyst systems or chiral auxiliaries to enhance the enantioselectivity of these cycloadditions for the synthesis of analogues.

The development of flow chemistry and microwave-assisted organic synthesis (MAOS) could also significantly impact the synthesis of these compounds. nih.gov These technologies offer advantages in terms of reduced reaction times, improved yields, and enhanced safety, making them ideal for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Synthetic MethodologyPotential Application for AnaloguesKey Advantages
Borrowing HydrogenStereoselective synthesis of substituted piperidinolsAtom economy, in-situ generation of intermediates
1,3-Dipolar CycloadditionEnantioselective synthesis of pyrrolidine derivativesHigh degree of stereocontrol
Flow ChemistryRapid library synthesis of analoguesScalability, improved safety and control
Microwave-Assisted Organic Synthesis (MAOS)Accelerated reaction times for synthesisSpeed, efficiency

Potential for New Scaffold Derivatives and Advanced Theoretical Applications

The this compound scaffold provides a rich platform for the design and synthesis of new derivatives with diverse potential applications. The presence of both a tertiary alcohol and a tertiary amide offers multiple points for functionalization.

Future research could focus on the synthesis of spirocyclic derivatives , which are of growing interest in drug discovery due to their rigid conformations and three-dimensional structures. nih.gov The piperidine ring could serve as a template for the construction of spiro-fused heterocyclic systems, potentially leading to compounds with novel biological activities.

The exploration of bioisosteric replacements for the pyrrolidine and piperidine rings could also yield valuable insights. Replacing these saturated heterocycles with other five- or six-membered rings, or even acyclic analogues, could modulate the compound's physicochemical properties, such as solubility and metabolic stability, while retaining or enhancing its biological activity.

From a theoretical perspective, the conformational landscape of this compound and its derivatives is of considerable interest. The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to its ability to explore a wider range of three-dimensional space, which can be advantageous for binding to biological targets. nih.govresearchgate.net Advanced computational methods, such as density functional theory (DFT) and molecular dynamics simulations, can be employed to predict the preferred conformations of new derivatives and to understand their interactions with target proteins.

Derivative ClassRationale for ExplorationPotential Impact
Spirocyclic AnaloguesIncreased structural rigidity and 3D complexityNovel biological activities and improved target binding
Bioisosteric ReplacementsModulation of physicochemical propertiesEnhanced drug-like properties (e.g., solubility, metabolism)
Conformationally Restricted AnaloguesProbing the bioactive conformationImproved potency and selectivity

Integration of Cutting-Edge Computational and Experimental Techniques for Comprehensive Elucidation

A synergistic approach combining computational and experimental techniques will be crucial for a comprehensive understanding of this compound and its analogues.

Computational modeling can play a pivotal role in the early stages of research. Virtual screening of libraries of derivatives against various biological targets can help prioritize synthetic efforts. nih.gov Furthermore, quantum mechanical calculations can be used to investigate the electronic properties of the molecule and to predict its reactivity in various chemical transformations. researchgate.net

Experimental validation of computational predictions is essential. High-throughput screening (HTS) can be employed to rapidly assess the biological activity of newly synthesized compounds. For promising hits, advanced analytical techniques such as X-ray crystallography and multi-dimensional NMR spectroscopy can provide detailed structural information and insights into their binding modes with target macromolecules.

The integration of these techniques can create a powerful feedback loop, where experimental results are used to refine computational models, leading to more accurate predictions and a more efficient drug discovery process.

TechniqueApplicationExpected Outcome
Virtual ScreeningIdentification of potential biological targetsPrioritization of synthetic targets
Density Functional Theory (DFT)Prediction of reactivity and electronic propertiesGuidance for synthetic route development
High-Throughput Screening (HTS)Rapid assessment of biological activityIdentification of lead compounds
X-ray Crystallography / NMRElucidation of 3D structure and binding modesUnderstanding of structure-activity relationships

Broader Implications for Heterocyclic Chemistry and Preclinical Drug Discovery Research

The study of this compound and its derivatives has broader implications for the fields of heterocyclic chemistry and preclinical drug discovery. The pyrrolidine and piperidine rings are among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs. nih.govresearchgate.net

Research into novel synthetic methods for this scaffold can contribute to the broader toolbox of synthetic organic chemists. The insights gained from SAR studies of its derivatives can inform the design of other compounds containing these important heterocyclic motifs.

In the context of preclinical drug discovery, this scaffold could serve as a starting point for the development of new therapeutic agents. The versatility of the pyrrolidine ring, in particular, has been demonstrated in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nih.gov The exploration of the chemical space around this compound could lead to the identification of novel drug candidates with improved efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes for 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrrolidine and piperidine derivatives. Key steps include:

  • Coupling Reactions : Use of coupling agents (e.g., EDCI or DCC) to form the pyrrolidine-carbonyl-piperidine backbone.
  • Hydroxylation : Introduction of the hydroxyl group at the 3-position of piperidine via oxidation or hydroxylation under controlled pH and temperature.
  • Purification : Techniques like column chromatography or recrystallization are critical for isolating the pure compound. For example, recrystallization using ethanol/water mixtures improves crystallinity .
  • Optimization : Adjusting catalysts (e.g., palladium for cross-coupling) and reaction time can enhance yield. Solvent selection (e.g., DMF for polar intermediates) and inert atmospheres (N₂/Ar) prevent side reactions .

Q. How is the structural integrity and purity of this compound confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : ¹H/¹³C NMR identifies functional groups (e.g., carbonyl at ~170 ppm, hydroxyl at ~1.5-2.0 ppm) and stereochemistry.
    • HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak) and detects impurities (<0.5% threshold).
  • Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and molecular packing, especially if polymorphs are suspected .
  • Thermal Analysis : DSC/TGA assesses melting points and decomposition profiles to ensure stability .

Advanced Research Questions

Q. What strategies can mitigate the low solubility of this compound in aqueous solutions during pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO-water or PEG-400 mixtures (e.g., 10% v/v) to enhance solubility without denaturing proteins.
  • Salt Formation : Acid/base reactions (e.g., HCl salt) improve aqueous solubility. For example, crystalline acid addition salts of piperidine derivatives show ~30% higher solubility .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) enhances bioavailability .
  • pH Adjustment : Buffering to pH 6.5–7.4 (physiological range) prevents precipitation in cell culture media .

Q. How do different crystalline forms of piperidine derivatives influence their biological activity, and what methods are used to characterize these forms?

Methodological Answer:

  • Polymorph Impact : Crystalline forms (e.g., salts, hydrates) affect dissolution rates and bioavailability. For instance, a hydrochloride salt may exhibit faster absorption than a free base .
  • Characterization Techniques :
    • PXRD : Distinguishes polymorphs via unique diffraction patterns.
    • Solid-State NMR : Probes hydrogen bonding and molecular mobility.
    • Dissolution Testing : Compares release profiles in simulated biological fluids .
  • Case Study : A patented crystalline form of (2R,3S)-piperidin-3-ol showed 2-fold higher DPP-4 inhibition compared to amorphous forms, attributed to improved stability .

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound analogs?

Methodological Answer:

  • Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed cell lines, incubation times).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidation derivatives) that may skew results .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like DPP-4, clarifying structure-activity relationships .
  • Meta-Analysis : Compare datasets with covariates (e.g., solvent, concentration) to isolate confounding factors .

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